IL-17A modulator-1

Description

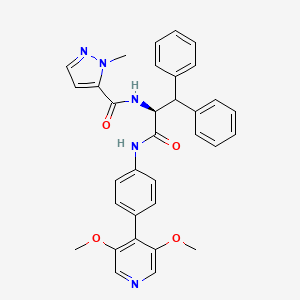

Structure

3D Structure

Properties

Molecular Formula |

C33H31N5O4 |

|---|---|

Molecular Weight |

561.6 g/mol |

IUPAC Name |

N-[(2S)-1-[4-(3,5-dimethoxy-4-pyridinyl)anilino]-1-oxo-3,3-diphenylpropan-2-yl]-2-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C33H31N5O4/c1-38-26(18-19-35-38)32(39)37-31(29(22-10-6-4-7-11-22)23-12-8-5-9-13-23)33(40)36-25-16-14-24(15-17-25)30-27(41-2)20-34-21-28(30)42-3/h4-21,29,31H,1-3H3,(H,36,40)(H,37,39)/t31-/m0/s1 |

InChI Key |

CIIPUPSMHRZVPV-HKBQPEDESA-N |

Isomeric SMILES |

CN1C(=CC=N1)C(=O)N[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C5=C(C=NC=C5OC)OC |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C5=C(C=NC=C5OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the IL-17A Signaling Pathway in Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17A (IL-17A) is a pleiotropic cytokine that has emerged as a central mediator of inflammation and a critical player in the pathogenesis of numerous autoimmune diseases. As the signature cytokine of T helper 17 (Th17) cells, IL-17A orchestrates complex downstream signaling cascades that drive tissue inflammation, recruit immune cells, and modulate cellular responses. This guide provides a comprehensive technical overview of the IL-17A signaling pathway, its dysregulation in autoimmune disorders, quantitative data on its involvement, detailed experimental protocols for its study, and visual representations of its core mechanisms.

Introduction to IL-17A and Autoimmunity

The IL-17 family of cytokines consists of six members (IL-17A through F), with IL-17A being the most studied and a key driver of autoimmune pathology.[1][2] Produced predominantly by Th17 cells, as well as other immune cells like γδ T cells and innate lymphoid cells, IL-17A is a critical component of host defense against extracellular pathogens.[3][4] However, its dysregulation is a hallmark of several autoimmune diseases, including psoriasis, rheumatoid arthritis (RA), multiple sclerosis (MS), and inflammatory bowel disease (IBD).[5] In these conditions, the overproduction of IL-17A leads to chronic inflammation and tissue damage.

The therapeutic success of IL-17A-blocking biologics in treating conditions like psoriasis has underscored the importance of understanding its signaling mechanisms in detail. This guide will dissect the molecular components and interactions that constitute the IL-17A signaling cascade.

The IL-17A Signaling Pathway

The canonical IL-17A signaling pathway is initiated by the binding of the dimeric IL-17A ligand to its receptor complex, leading to the recruitment of adaptor proteins and the activation of downstream kinases and transcription factors.

Ligand and Receptor Complex

IL-17A, a disulfide-linked homodimer, binds to a heterodimeric receptor complex composed of two subunits: IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC). Both receptor subunits are type I transmembrane proteins that contain a conserved cytoplasmic SEFIR (SEF/IL-17R) domain, which is crucial for downstream signaling. While IL-17RA is broadly expressed, IL-17RC expression is more restricted to non-hematopoietic cells, which can influence cell-specific responses to IL-17A.

Adaptor Protein Recruitment: The Role of Act1

Upon ligand binding, a conformational change in the receptor complex facilitates the recruitment of the key adaptor protein, NF-κB activator 1 (Act1), also known as CIKS or TRAF3IP2. This interaction is mediated by homotypic binding between the SEFIR domains of the receptor subunits and Act1. Act1 is an essential component of the IL-17 signaling pathway and possesses E3 ubiquitin ligase activity, which is critical for subsequent signaling events.

Downstream Signaling Cascades

Act1 serves as a scaffold to recruit and activate downstream signaling molecules, most notably TRAF6 (TNF receptor-associated factor 6).

-

TRAF6-Mediated Activation: Act1 functions as a U-box E3 ubiquitin ligase, mediating the K63-linked polyubiquitination of TRAF6. This ubiquitination is a critical activation step that leads to the engagement of several downstream pathways:

-

NF-κB Pathway: Activated TRAF6 recruits and activates the TAK1 (TGF-β-activated kinase 1) complex, which in turn activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and proteasomal degradation. This releases the NF-κB transcription factor (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

-

MAPK Pathways: The TRAF6-TAK1 axis also activates mitogen-activated protein kinase (MAPK) cascades, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).

-

C/EBP Pathway: IL-17A signaling also leads to the activation of CCAAT/enhancer-binding protein β (C/EBPβ) and C/EBPδ, which are transcription factors that often work in concert with NF-κB to regulate gene expression.

-

-

mRNA Stabilization: Beyond transcriptional activation, IL-17A signaling also promotes the stability of mRNAs encoding pro-inflammatory molecules like cytokines and chemokines. Act1 can directly bind to the 3' untranslated regions (UTRs) of target mRNAs, protecting them from degradation and thereby amplifying the inflammatory response.

Target Gene Expression

The culmination of IL-17A signaling is the robust expression of a wide array of pro-inflammatory genes, including:

-

Cytokines: IL-6, TNF-α, G-CSF, GM-CSF

-

Chemokines: CXCL1, CXCL2, CXCL8 (IL-8), CCL20

-

Antimicrobial Peptides: β-defensins, S100 proteins

-

Matrix Metalloproteinases (MMPs): MMP1, MMP3, MMP9

This gene expression program drives the recruitment and activation of neutrophils and other immune cells to the site of inflammation, perpetuating the autoimmune response.

Diagram of the IL-17A Signaling Pathway

Caption: The canonical IL-17A signaling pathway.

Quantitative Data on IL-17A in Autoimmune Diseases

Elevated levels of IL-17A and its downstream products are consistently observed in patients with various autoimmune diseases. The following tables summarize representative quantitative data from the literature.

Table 1: IL-17A Protein Levels in Autoimmune Disease

| Disease | Sample Type | Patient IL-17A Level (pg/mL) | Control IL-17A Level (pg/mL) | Fold Change |

| Rheumatoid Arthritis | Synovial Fluid | 150.5 ± 45.2 | < 5.0 | > 30 |

| Psoriasis | Serum | 6.8 ± 2.1 | 1.2 ± 0.5 | ~5.7 |

| Multiple Sclerosis | CSF | 12.3 ± 3.8 | < 2.0 | > 6.1 |

| IBD (Crohn's) | Mucosal Biopsy | 250.7 ± 80.1 | 25.4 ± 8.9 | ~9.9 |

Data are representative values compiled from multiple studies and presented as mean ± SEM or approximate values. Actual values may vary between studies.

Table 2: Expression of IL-17A-Induced Genes in Psoriatic Skin Lesions

| Gene | Fold Change (Lesional vs. Non-lesional Skin) | Function |

| IL6 | 15-25 | Pro-inflammatory cytokine |

| CXCL8 | 50-100 | Neutrophil chemoattractant |

| DEFB4B | 20-40 | Antimicrobial peptide (β-defensin 2) |

| S100A7 | >100 | Pro-inflammatory, chemoattractant |

| CCL20 | 30-60 | Chemoattractant for Th17 cells, DCs |

Data are representative values compiled from multiple studies.

Key Experimental Protocols

Studying the IL-17A pathway requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A Quantification

This protocol outlines the steps for a sandwich ELISA to measure IL-17A concentrations in biological fluids.

Methodology:

-

Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of capture antibody (e.g., anti-human IL-17A) diluted in coating buffer (e.g., 1x PBS) overnight at 4°C.

-

Washing: Wash the plate three times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking: Block non-specific binding by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature (RT).

-

Washing: Repeat the wash step.

-

Sample/Standard Incubation: Add 100 µL/well of standards (recombinant IL-17A) and samples (serum, CSF, etc.) in duplicate. Incubate for 2 hours at RT.

-

Washing: Repeat the wash step.

-

Detection Antibody: Add 100 µL/well of biotinylated detection antibody (e.g., anti-human IL-17A-biotin) and incubate for 1-2 hours at RT.

-

Washing: Repeat the wash step.

-

Enzyme Conjugate: Add 100 µL/well of streptavidin-horseradish peroxidase (SAv-HRP) conjugate and incubate for 20-30 minutes at RT, protected from light.

-

Washing: Repeat the wash step five times.

-

Substrate Development: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate for 15-30 minutes at RT, protected from light.

-

Stop Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).

-

Read Plate: Measure the optical density at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the IL-17A concentration in the samples.

Diagram of ELISA Workflow

Caption: Workflow for a sandwich ELISA protocol.

Western Blot for Phosphorylated TRAF6

This protocol details the detection of activated (phosphorylated) TRAF6 in cell lysates following IL-17A stimulation.

Methodology:

-

Cell Culture and Stimulation: Culture target cells (e.g., fibroblasts, keratinocytes) to ~80% confluency. Stimulate with recombinant IL-17A (e.g., 50 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with 1x RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at RT.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated TRAF6 (p-TRAF6) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at RT.

-

Washing: Repeat the wash step.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total TRAF6 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Chromatin Immunoprecipitation (ChIP) for NF-κB p65 Binding

This protocol is for identifying the binding of the NF-κB p65 subunit to the promoter regions of IL-17A target genes.

Methodology:

-

Cell Stimulation and Cross-linking: Stimulate cells with IL-17A. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific for NF-κB p65 or a negative control IgG.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction or a column-based kit.

-

Analysis by qPCR: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify a specific region of a target gene promoter known or suspected to contain an NF-κB binding site (e.g., the IL-6 promoter).

-

Data Analysis: Calculate the enrichment of the target promoter sequence in the p65-immunoprecipitated sample relative to the IgG control and the input chromatin.

Conclusion

The IL-17A signaling pathway is a central axis in the inflammatory processes that drive autoimmune diseases. Its core components, from the IL-17RA/RC receptor complex to the Act1 adaptor and the downstream TRAF6-NF-κB/MAPK cascades, represent critical nodes for therapeutic intervention. A thorough understanding of this pathway, supported by robust quantitative data and precise experimental methodologies, is essential for researchers and drug developers working to create next-generation therapies for autoimmune disorders. The continued investigation into the nuances of IL-17A signaling will undoubtedly uncover new targets and strategies to combat these debilitating conditions.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Interleukin-17 and its target genes: mechanisms of interleukin-17 function in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the IL-17/TRAF6/NF-κB pathway is implicated in Aβ-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Act 1 adaptor protein - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Mechanism of Action of IL-17A Modulators on Th17 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases. It is the signature cytokine produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells. The IL-17A signaling pathway is a key driver of inflammation, leading to the recruitment of neutrophils, production of antimicrobial peptides, and tissue remodeling. Consequently, modulating the activity of IL-17A has become a major therapeutic strategy for a range of conditions, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. This guide provides a detailed overview of the mechanism of action of IL-17A modulators, with a focus on their effects on Th17 cells and the downstream signaling cascade.

The IL-17A Signaling Pathway and Th17 Cells

Th17 cells are characterized by their production of IL-17A, IL-17F, IL-21, and IL-22. The differentiation of naive T cells into Th17 cells is driven by a specific cytokine milieu, including TGF-β and IL-6. The key transcription factors orchestrating Th17 cell differentiation and function are RORγt and STAT3. Once activated, Th17 cells release IL-17A, which binds to its receptor complex on target cells.

The IL-17 receptor (IL-17R) is a heterodimeric complex composed of the IL-17RA and IL-17RC subunits. The binding of IL-17A to this receptor complex initiates a downstream signaling cascade through the recruitment of the adaptor protein Act1 (NF-κB activator 1). Act1, in turn, activates TRAF6 (TNF receptor-associated factor 6), leading to the activation of the transcription factor NF-κB and the mitogen-activated protein kinases (MAPKs), including p38 and JNK. This signaling cascade culminates in the transcription of pro-inflammatory genes, such as those encoding chemokines (e.g., CXCL1, CXCL8), cytokines (e.g., IL-6), and matrix metalloproteinases (MMPs).

Mechanism of Action of IL-17A Modulators

IL-17A modulators are a class of therapeutic agents, predominantly monoclonal antibodies, designed to specifically target and neutralize the activity of IL-17A.[1] These inhibitors bind to IL-17A, preventing it from interacting with its receptor complex on target cells.[1] This blockade effectively abrogates the downstream signaling cascade, leading to a reduction in inflammation and amelioration of disease symptoms. The primary mechanism of action involves:

-

Direct Neutralization of IL-17A: Monoclonal antibodies, such as secukinumab and ixekizumab, bind with high affinity and specificity to the IL-17A cytokine.[1][2] This binding sterically hinders the interaction of IL-17A with the IL-17RA/RC receptor complex, thereby preventing receptor activation.

-

Inhibition of Downstream Signaling: By blocking the initial step of receptor binding, IL-17A modulators prevent the recruitment of Act1 and the subsequent activation of TRAF6, NF-κB, and MAPKs.[3] This leads to a significant reduction in the transcription and production of pro-inflammatory mediators.

-

Reduction of Inflammatory Cell Infiltration: A key function of IL-17A is the induction of chemokines that recruit neutrophils to sites of inflammation. By inhibiting IL-17A signaling, these modulators decrease the production of neutrophil-attracting chemokines, leading to reduced tissue infiltration by these inflammatory cells.

-

Normalization of Tissue Pathology: In diseases like psoriasis, IL-17A drives keratinocyte hyperproliferation and the production of antimicrobial peptides. IL-17A inhibitors have been shown to normalize keratinocyte function and reduce epidermal thickness, contributing to the resolution of psoriatic plaques.

The following diagram illustrates the IL-17A signaling pathway and the point of intervention for IL-17A modulators.

Caption: IL-17A Signaling Pathway and Modulator Action.

Quantitative Data on IL-17A Modulator Efficacy

The clinical efficacy of IL-17A modulators has been extensively evaluated in numerous clinical trials for various inflammatory conditions. The following tables summarize key quantitative data from studies on prominent IL-17A inhibitors.

Table 1: Clinical Efficacy of IL-17A Inhibitors in Psoriasis

| Drug | Study | Primary Endpoint | Efficacy vs. Placebo |

| Secukinumab | FIXTURE | PASI 75 at Week 12 | 81.6% vs. 4.5% |

| Ixekizumab | UNCOVER-1 | PASI 75 at Week 12 | 89.1% vs. 2.4% |

| Brodalumab | AMAGINE-2 | PASI 75 at Week 12 | 83% vs. 2.7% |

PASI 75: 75% reduction in Psoriasis Area and Severity Index score.

Table 2: Clinical Efficacy of IL-17A Inhibitors in Psoriatic Arthritis

| Drug | Study | Primary Endpoint | Efficacy vs. Placebo |

| Secukinumab | FUTURE 2 | ACR 20 at Week 24 | 51% (150mg) vs. 15% |

| Ixekizumab | SPIRIT-P1 | ACR 20 at Week 24 | 58% vs. 30% |

ACR 20: 20% improvement in American College of Rheumatology criteria.

Experimental Protocols

The investigation of IL-17A modulators and their effects on Th17 cells involves a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Th17 Cell Differentiation and Cytokine Analysis

This protocol is used to differentiate naive CD4+ T cells into Th17 cells and to assess the impact of IL-17A modulators on their function.

Methodology:

-

Isolation of Naive CD4+ T Cells:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Enrich for naive CD4+ T cells (CD4+CD45RA+CCR7+) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

-

Th17 Cell Differentiation:

-

Culture the isolated naive CD4+ T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.

-

Coat culture plates with anti-CD3 (e.g., 5 µg/mL) and add soluble anti-CD28 (e.g., 2 µg/mL) to the culture medium for T cell activation.

-

To drive Th17 differentiation, add a cytokine cocktail consisting of recombinant human IL-6 (e.g., 20 ng/mL), TGF-β (e.g., 5 ng/mL), IL-1β (e.g., 10 ng/mL), and IL-23 (e.g., 20 ng/mL).

-

To assess the effect of an IL-17A modulator, add the modulator at various concentrations to the culture at the initiation of differentiation.

-

-

Analysis of Cytokine Production:

-

After 3-5 days of culture, restimulate the cells with PMA (phorbol 12-myristate 13-acetate) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

-

Harvest the cells and perform intracellular cytokine staining for IL-17A, IL-17F, and IFN-γ using fluorochrome-conjugated antibodies.

-

Analyze the percentage of cytokine-producing cells by flow cytometry.

-

Collect culture supernatants to measure secreted cytokine levels using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

The following diagram outlines the experimental workflow for in vitro Th17 cell differentiation and analysis.

Caption: Workflow for Th17 Differentiation and Analysis.

In Vivo Models of IL-17A-Mediated Disease

Animal models are crucial for evaluating the in vivo efficacy of IL-17A modulators. The imiquimod-induced psoriasis model in mice is a commonly used example.

Methodology:

-

Animal Model Induction:

-

Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

-

Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back and/or ear of the mice for 5-7 consecutive days. This induces a psoriasis-like skin inflammation characterized by erythema, scaling, and thickening.

-

-

Treatment with IL-17A Modulator:

-

Administer the IL-17A modulator (e.g., a mouse-specific anti-IL-17A antibody) via a suitable route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and frequency, starting either before or after the induction of inflammation.

-

Include a control group treated with an isotype control antibody or vehicle.

-

-

Assessment of Disease Severity:

-

Monitor the mice daily for clinical signs of skin inflammation. Score erythema, scaling, and skin thickness using a standardized scoring system (e.g., a scale of 0 to 4 for each parameter).

-

Measure ear thickness daily using a digital caliper.

-

-

Histological and Molecular Analysis:

-

At the end of the experiment, euthanize the mice and collect skin tissue samples.

-

Perform histological analysis (e.g., hematoxylin and eosin staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Isolate RNA from the skin tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory genes (e.g., Il17a, Il6, Cxcl1).

-

Prepare single-cell suspensions from the skin and draining lymph nodes to analyze the immune cell populations by flow cytometry.

-

The logical relationship between IL-17A and the development of psoriasis-like inflammation is depicted in the following diagram.

Caption: Logical Flow of Imiquimod-Induced Psoriasis Model.

Conclusion

IL-17A modulators represent a significant advancement in the treatment of autoimmune and inflammatory diseases. Their mechanism of action, centered on the specific neutralization of IL-17A, effectively disrupts a key inflammatory pathway driven by Th17 cells. The robust clinical data, supported by extensive preclinical research using the experimental protocols outlined in this guide, have established IL-17A as a critical therapeutic target. Further research into the nuances of the IL-17A signaling pathway and the development of next-generation modulators will continue to refine and improve therapeutic strategies for patients with these debilitating conditions.

References

Early In Vitro Profiling of IL-17A Modulator-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential in vitro assays for the early-stage characterization of "IL-17A modulator-1," a novel inhibitor of the pro-inflammatory cytokine Interleukin-17A (IL-17A). This document outlines detailed experimental protocols, presents a consolidated data profile for this compound, and visualizes key biological pathways and experimental workflows to guide researchers in the drug development process.

Introduction to IL-17A and Its Modulation

Interleukin-17A is a key cytokine involved in host defense against certain pathogens and in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] IL-17A is predominantly produced by T helper 17 (Th17) cells and exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC on various cell types, including epithelial cells, fibroblasts, and endothelial cells.[1][4] This interaction triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that mediate inflammation and tissue damage. Consequently, the development of therapeutic agents that modulate the IL-17A signaling pathway is a significant area of interest in drug discovery.

This guide focuses on the in vitro characterization of a hypothetical small molecule inhibitor, "this compound." The following sections will detail the methodologies to assess its binding affinity, potency, and selectivity, providing a framework for its initial preclinical evaluation.

Data Summary: In Vitro Profile of this compound

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Binding Affinity of this compound

| Assay Type | Target | Kd (nM) |

| Surface Plasmon Resonance (SPR) | Human IL-17A | 15 |

| Microscale Thermophoresis (MST) | Human IL-17A | 25 |

Table 2: Functional Potency of this compound

| Cell-Based Assay | Cell Line | Stimulus | Measured Endpoint | IC50 (nM) |

| IL-6 Release Assay | Human Keratinocytes | IL-17A + TNF-α | IL-6 | 50 |

| IL-8 Release Assay | Human Rheumatoid Arthritis Synovial Fibroblasts (RASF) | IL-17A | IL-8 | 75 |

| NF-κB Reporter Assay | HEK293 (IL-17RA/RC expressing) | IL-17A | Luciferase Activity | 40 |

Table 3: Selectivity Profile of this compound

| Target | Binding Assay (Kd in nM) | Functional Assay (IC50 in nM) |

| IL-17A | 15 | 50 (IL-6 release) |

| IL-17F | > 10,000 | > 10,000 (IL-6 release) |

| IL-17A/F Heterodimer | 500 | 1,500 (IL-6 release) |

| TNF-α | > 10,000 | Not Applicable |

Experimental Protocols

This section provides detailed protocols for the key in vitro assays used to characterize this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of this compound to recombinant human IL-17A.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Recombinant human IL-17A

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Method:

-

Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject recombinant human IL-17A (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

-

Deactivate remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Prepare a serial dilution of this compound in running buffer (e.g., 0.1 nM to 1 µM).

-

Inject the different concentrations of the modulator over the immobilized IL-17A surface and a reference flow cell.

-

Monitor the association and dissociation phases.

-

Regenerate the sensor surface between each concentration with the regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Cell-Based IL-6 Release Assay

Objective: To determine the functional potency (IC50) of this compound in inhibiting IL-17A-induced IL-6 production in human keratinocytes.

Materials:

-

Primary Human Epidermal Keratinocytes (HEK)

-

Keratinocyte growth medium

-

Recombinant human IL-17A

-

Recombinant human TNF-α

-

This compound

-

96-well cell culture plates

-

Human IL-6 ELISA kit

Method:

-

Cell Plating:

-

Seed HEK cells into 96-well plates at a density of 1 x 104 cells/well and culture overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Pre-incubate the cells with the modulator for 1 hour at 37°C.

-

-

Stimulation:

-

Add a pre-determined concentration of IL-17A (e.g., 10 ng/mL) and TNF-α (e.g., 1 ng/mL) to the wells.

-

Include appropriate controls: vehicle control, IL-17A/TNF-α only, and modulator only.

-

-

Incubation and Supernatant Collection:

-

Incubate the plate for 24-48 hours at 37°C.

-

Centrifuge the plate and collect the cell culture supernatant.

-

-

IL-6 Quantification:

-

Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the IL-6 concentration against the logarithm of the modulator concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

NF-κB Reporter Gene Assay

Objective: To assess the inhibitory effect of this compound on the IL-17A signaling pathway by measuring the activation of the NF-κB transcription factor.

Materials:

-

HEK293 cells stably co-transfected with human IL-17RA, IL-17RC, and an NF-κB-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-17A

-

This compound

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

Method:

-

Cell Plating:

-

Plate the engineered HEK293 cells in 96-well plates at a density of 5 x 104 cells/well and allow them to attach overnight.

-

-

Compound Treatment:

-

Add serial dilutions of this compound to the wells and pre-incubate for 1 hour at 37°C.

-

-

Stimulation:

-

Stimulate the cells with an EC80 concentration of recombinant human IL-17A.

-

-

Incubation:

-

Incubate the plate for 6 hours at 37°C.

-

-

Luminescence Measurement:

-

Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the modulator.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizations

IL-17A Signaling Pathway

Caption: IL-17A signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Profiling

Caption: A streamlined workflow for the in vitro profiling of this compound.

Logical Relationship for Go/No-Go Decision

Caption: Decision-making flowchart for advancing this compound.

Conclusion

The in vitro profiling of this compound demonstrates its potential as a potent and selective inhibitor of the IL-17A pathway. The comprehensive data package, including binding affinity, functional potency in relevant cell-based assays, and selectivity over related cytokines, provides a strong foundation for its continued development. The detailed protocols and visual aids presented in this guide offer a robust framework for the systematic evaluation of novel IL-17A modulators, facilitating informed decision-making in the early stages of drug discovery. Further investigation in preclinical in vivo models of inflammatory disease is warranted to validate these promising in vitro findings.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IL-17A - A regulator in acute inflammation: Insights from in vitro, in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Decoding the IL-17A Axis: A Structural and Biophysical Guide to its Receptor Complex

For Immediate Release

Shanghai, China – November 27, 2025 – In a comprehensive effort to consolidate the current understanding of the Interleukin-17A (IL-17A) signaling axis, this technical guide provides an in-depth analysis of the structural biology and biophysical interactions of IL-17A with its receptor complex, IL-17RA and IL-17RC. This document is intended for researchers, scientists, and drug development professionals actively engaged in immunology, inflammation, and therapeutic antibody development.

Interleukin-17A, a key pro-inflammatory cytokine produced by T helper 17 (Th17) cells, plays a pivotal role in host defense against certain pathogens and is a critical driver of various autoimmune and inflammatory diseases.[1][2] The therapeutic success of monoclonal antibodies targeting IL-17A or its receptor, IL-17RA, has underscored the importance of a detailed molecular understanding of this signaling pathway.[2] This guide synthesizes structural data from cryo-electron microscopy (cryo-EM) and X-ray crystallography, quantitative binding data from biophysical assays, and detailed experimental methodologies to provide a foundational resource for the scientific community.

Structural Architecture of the IL-17A/IL-17RA/IL-17RC Complex

The functional receptor for IL-17A is a heterodimeric complex composed of two single-pass transmembrane proteins: IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC).[2][3] Structural studies have revealed a unique "tip-to-tip" architecture for the assembly of the IL-17 receptor family.

Cryo-EM structures of the IL-17A–IL-17RA and the ternary IL-17A–IL-17RA–IL-17RC complexes have elucidated that the signaling assembly is a C2-symmetric complex. In this arrangement, the homodimeric IL-17A cytokine is engaged by the extracellular domains of both IL-17RA and IL-17RC. The interaction between the receptor subunits themselves is a crucial organizing principle for signal transduction. The binding of IL-17A to one side of the receptor complex can induce a conformational change in the other receptor site, which may influence the recruitment of the second receptor subunit.

Quantitative Analysis of IL-17A Receptor Interactions

The binding affinities of IL-17A and its variants to the individual receptor subunits and the pre-formed complexes have been characterized by surface plasmon resonance (SPR) and other biophysical techniques. These quantitative data are crucial for understanding the step-wise assembly of the signaling complex and for the development of potent antagonists.

| Interacting Molecules | Method | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Reference |

| Human IL-17A to human IL-17RA | SPR | Not Reported | Not Reported | 2.8 ± 0.9 | |

| Human IL-17A to human IL-17RC | SPR | Not Reported | Not Reported | 1.2 ± 0.1 | |

| Human IL-17F to human IL-17RA | SPR | Not Reported | Not Reported | 292 ± 19 | |

| Human IL-17F to human IL-17RC | SPR | Not Reported | Not Reported | 4.4 ± 0.2 | |

| IL-17RA to IL-17RC-IL-17A complex | SPR | Not Reported | Not Reported | 162 ± 29 | |

| IL-17RC to IL-17RA-IL-17A complex | SPR | Not Reported | Not Reported | 174 ± 3 | |

| Engineered IL-17RA (Variant 385) to IL-17A | SPR | Not Reported | Not Reported | 0.06 |

Signaling Pathway of the IL-17A Receptor Complex

Upon ligand binding and receptor complex formation, a downstream signaling cascade is initiated, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. A central adaptor protein, Act1, is recruited to the SEFIR domain within the intracellular portion of the IL-17 receptors. This recruitment facilitates the activation of downstream pathways, including NF-κB and mitogen-activated protein kinases (MAPKs), which are critical for the inflammatory response.

References

- 1. Two Epitope Regions Revealed in the Complex of IL-17A and Anti-IL-17A VHH Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Interleukin-17A and Interleukin-17 Receptor A Structure, Interaction and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the IL-17A/IL-17F Heterodimer in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F) are signature cytokines of the T helper 17 (Th17) cell lineage and key drivers of inflammation. While the roles of the IL-17A and IL-17F homodimers are well-documented, the IL-17A/IL-17F heterodimer is emerging as a critical, distinct player in the inflammatory milieu. This technical guide provides an in-depth analysis of the IL-17A/IL-17F heterodimer, detailing its structure, signaling pathway, and role in inflammatory diseases. We present quantitative data on its expression and bioactivity, alongside detailed experimental protocols for its study, to support further research and therapeutic development in this area.

Introduction to the IL-17A/IL-17F Heterodimer

IL-17A and IL-17F are members of the IL-17 cytokine family, which are crucial for host defense against extracellular pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2] These two cytokines share the highest sequence homology within the IL-17 family and are often co-expressed by Th17 cells, γδ T cells, and other immune cells.[3][4] IL-17A and IL-17F can be secreted as disulfide-linked homodimers (IL-17A/A and IL-17F/F) or as a biologically active IL-17A/F heterodimer.[5] The heterodimer has been identified in activated human CD4+ T cells and is considered a key contributor to T cell-mediated immune responses.

Structure and Receptor Binding

The IL-17A/IL-17F heterodimer is a "two-faced" cytokine, structurally mimicking both the IL-17A and IL-17F homodimers. This unique structure allows for complex interactions with its receptor. All three forms of the cytokine—the two homodimers and the heterodimer—signal through a common receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).

The binding affinities of the different dimers to the receptor subunits vary, which influences their biological potency. IL-17A has a much higher affinity for IL-17RA than IL-17F. The IL-17A/F heterodimer exhibits an intermediate binding affinity to IL-17RA. Interestingly, both IL-17RA and IL-17RC can bind to either the "A-face" or the "F-face" of the heterodimer, leading to the potential for two topologically distinct signaling complexes with potentially different functional outcomes.

Signaling Pathway

Upon binding of the IL-17A/F heterodimer to the IL-17RA/IL-17RC receptor complex, a downstream signaling cascade is initiated. This process is crucial for the induction of pro-inflammatory responses.

Caption: IL-17A/F Heterodimer Signaling Cascade.

The key steps in the signaling pathway are:

-

Receptor Binding: The IL-17A/F heterodimer binds to the IL-17RA/IL-17RC receptor complex on the surface of target cells such as epithelial cells, endothelial cells, and fibroblasts.

-

Adaptor Protein Recruitment: This binding event leads to the recruitment of the adaptor protein, Act1, to the intracellular SEFIR domains of the receptors.

-

Activation of Downstream Effectors: Act1 then recruits TRAF6 (TNF receptor-associated factor 6).

-

Signal Transduction: The Act1-TRAF6 complex activates downstream signaling cascades, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

-

Gene Expression: Activation of these pathways culminates in the transcription and expression of a wide range of pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines (e.g., CXCL1, IL-8), and antimicrobial peptides (e.g., β-defensins).

Role in Inflammatory Diseases

The IL-17A/F heterodimer, along with the homodimers, plays a significant role in the pathogenesis of several chronic inflammatory and autoimmune diseases.

-

Psoriasis: Psoriatic skin lesions are characterized by high expression of both IL-17A and IL-17F. The IL-17A/F heterodimer contributes to the inflammatory environment by acting on keratinocytes to induce the production of psoriasis-associated genes.

-

Rheumatoid Arthritis (RA): In RA, IL-17A, F, and AF are all found to be increased. Studies in mouse models of collagen-induced arthritis (CIA) have shown that while IL-17A plays a dominant role, the presence of the heterodimer contributes to the overall inflammatory cascade.

-

Asthma: The IL-17A/F heterodimer has been shown to induce airway neutrophil recruitment, a key feature of severe asthma.

Quantitative Data on IL-17A/F Heterodimer

The biological activity and expression levels of the IL-17A/F heterodimer have been quantified in various studies, highlighting its intermediate potency compared to the homodimers.

Table 1: Relative Potency of IL-17 Dimers in Inducing Pro-inflammatory Mediators

| Cytokine Dimer | Relative Potency in inducing IL-6 and CXCL1 | Reference |

| IL-17A/A | High | |

| IL-17A/F | Intermediate | |

| IL-17F/F | Low |

Table 2: Expression of IL-17A/F Heterodimer in Disease Models and Patients

| Condition | Sample Type | Key Findings | Reference |

| Mouse Th17 cells (in vitro) | Cell culture supernatant | Differentiated Th17 cells express higher amounts of IL-17F/A than either homodimer. | |

| Collagen-Induced Arthritis (mouse model) | - | IL-17A, F, and AF were all increased during inflammatory arthritis. | |

| Psoriasis Patients | Serum and skin biopsies | Higher concentrations of both IL-17A and IL-17F proteins in psoriatic lesions and serum compared to healthy controls. | |

| Rheumatoid Arthritis Patients | Peripheral Blood Mononuclear Cells (PBMCs) and Synovial Fluid Mononuclear Cells (SFMCs) | Significantly higher levels of IL-17A and IL-17F in PBMCs from RA patients compared to osteoarthritis (OA) patients. IL-17A and AF were detected in SFMCs, with IL-17A being significantly higher in RA patients. |

Experimental Protocols

Studying the IL-17A/F heterodimer requires specific and sensitive methodologies. Below are detailed protocols for key experiments.

Quantification of IL-17A/F Heterodimer by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the IL-17A/F heterodimer in biological samples.

Caption: Sandwich ELISA protocol for IL-17A/F.

Detailed Methodology:

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for IL-17A. Incubate overnight at room temperature.

-

Washing: Aspirate and wash the wells three times with wash buffer.

-

Blocking: Block non-specific binding sites by adding a blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Sample and Standard Addition: Add 100 µL of standards and biological samples (e.g., serum, plasma, cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody: Add a biotinylated detection antibody specific for IL-17F to each well. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add Streptavidin-Horseradish Peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Development: Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate for 10-20 minutes at room temperature in the dark.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄) to each well.

-

Absorbance Reading: Read the optical density at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and calculate the concentration of the IL-17A/F heterodimer in the samples.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This model is used to evaluate the in vivo role of the IL-17A/F heterodimer in inflammatory arthritis.

Methodology:

-

Induction of Arthritis: Immunize DBA/1 mice with an emulsion of bovine type II collagen and complete Freund's adjuvant.

-

Booster Immunization: Administer a booster immunization 21 days after the primary immunization.

-

Treatment: Upon the onset of arthritis, administer neutralizing antibodies against IL-17A, IL-17F, or both, or a control antibody.

-

Clinical Assessment: Monitor the mice for signs of arthritis, including paw swelling and clinical score, daily.

-

Histological Analysis: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone erosion.

-

Cytokine Measurement: Collect serum to measure the levels of pro-inflammatory cytokines such as IL-6 and G-CSF by ELISA.

Conclusion and Future Directions

The IL-17A/IL-17F heterodimer is a significant pro-inflammatory cytokine with a distinct role in the pathogenesis of various inflammatory diseases. Its intermediate potency and co-expression with the homodimers underscore the complexity of the IL-17 signaling axis. Further research is needed to fully elucidate the specific contributions of the heterodimer to different inflammatory conditions and to explore its potential as a therapeutic target. The development of selective antagonists that can differentiate between the homodimers and the heterodimer may offer novel therapeutic strategies for a range of immune-mediated diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biology of this important cytokine.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]

- 4. ard.bmj.com [ard.bmj.com]

- 5. Identification of an interleukin 17F/17A heterodimer in activated human CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Novel Therapeutic Opportunities: A Technical Guide to Identifying and Targeting Novel Binding Pockets on the IL-17A Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17A (IL-17A), a key pro-inflammatory cytokine, plays a pivotal role in the pathogenesis of various autoimmune diseases. As a homodimer, the disruption of its signaling cascade presents a significant therapeutic target. While monoclonal antibodies targeting IL-17A have demonstrated clinical efficacy, the development of small-molecule inhibitors offers the potential for oral administration and improved tissue penetration. This technical guide provides an in-depth overview of the methodologies for identifying and characterizing novel binding pockets on the IL-17A dimer, with a focus on allosteric sites at the dimer interface. We present a compilation of quantitative data for recently developed inhibitors, detailed experimental protocols for key identification techniques, and visual representations of the IL-17A signaling pathway and experimental workflows to aid researchers in the discovery of next-generation IL-17A modulators.

Introduction: The IL-17A Dimer as a Therapeutic Target

Interleukin-17A is a signature cytokine of T helper 17 (Th17) cells and is a critical mediator of inflammation.[1][2] It exists as a disulfide-linked homodimer and exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[2][3] This interaction triggers downstream signaling pathways, primarily involving NF-κB and C/EBP, leading to the production of pro-inflammatory cytokines, chemokines, and matrix metalloproteinases.[2] Dysregulation of IL-17A signaling is implicated in a range of autoimmune and inflammatory conditions, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.

The development of monoclonal antibodies that neutralize IL-17A has validated its role as a therapeutic target. However, the pursuit of small-molecule inhibitors that can modulate IL-17A activity is an area of intense research. A particularly promising strategy is the targeting of novel allosteric binding pockets, especially at the interface of the IL-17A dimer. Small molecules that bind to this "central pocket" can induce conformational changes in the dimer, thereby preventing its interaction with the IL-17RA receptor. This guide details the experimental and computational approaches to identify and validate these novel binding sites.

Quantitative Data on Novel IL-17A Inhibitors

The following tables summarize the binding affinities and inhibitory concentrations of various small molecules and peptides that target novel binding pockets on the IL-17A dimer. This data provides a comparative overview of the potency of different inhibitor classes.

Table 1: Peptide-Based Inhibitors of the IL-17A/IL-17RA Interaction

| Peptide Name/Identifier | Inhibition of IL-17A/IL-17RA Binding (IC50) | Cellular Functional Assay (IC50) | Reference |

| Peptide 1 | 80 nM | 370 nM (GRO-α production in BJ human fibroblasts) |

Table 2: Macrocyclic and Small Molecule Inhibitors Targeting the IL-17A Dimer Interface

| Compound Identifier | Binding Affinity (K D) | FRET Assay (IC50) | Cellular Assay (IL-8 production in keratinocytes) (IC50) | Reference |

| Compound 1 | 0.66 µM (SPR) | 1.14 µM | > 30 µM | |

| Compound 2 (Macrocycle) | < 200 nM (SPR) | < 35 nM | < 540 nM | |

| Compound 3 (Macrocycle) | < 200 nM (SPR) | < 35 nM | < 540 nM | |

| Macrocycle 4 | < 100 nM | < 1.0 µM (HT-29 cells) | Not Reported | |

| Macrocycle 5 | < 100 nM | < 1.0 µM (HT-29 cells) | Not Reported | |

| Macrocycle 6 | < 100 nM | < 1.0 µM (HT-29 cells) | Not Reported | |

| A18 | Not Reported | 1.68 µM | Not Reported |

Experimental Protocols for Identifying Novel Binding Pockets

This section provides detailed methodologies for key experimental techniques used to identify and characterize novel binding pockets on the IL-17A dimer.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for probing protein conformation and dynamics in solution. It measures the rate of exchange of backbone amide hydrogens with deuterium, providing insights into solvent accessibility and hydrogen bonding, which can be altered upon ligand binding.

Protocol:

-

Protein and Ligand Preparation:

-

Prepare purified recombinant human IL-17A homodimer at a suitable concentration (e.g., 10 µM) in a non-deuterated buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).

-

Prepare a stock solution of the test compound at a concentration significantly higher than the expected K D.

-

-

Deuterium Labeling:

-

Initiate the exchange reaction by diluting the IL-17A solution (with or without the pre-incubated ligand) 10-fold into a D₂O-based buffer with the same composition.

-

Incubate the mixture for various time points (e.g., 10s, 1 min, 10 min, 1h, 4h).

-

-

Quenching:

-

Stop the exchange reaction by adding a quench buffer to reduce the pH to ~2.5 and the temperature to 0°C. A typical quench buffer contains 0.5 M glycine, pH 2.5.

-

-

Digestion and Desalting:

-

Immediately inject the quenched sample onto an online immobilized pepsin column for digestion.

-

Trap the resulting peptides on a C18 trap column to desalt and concentrate them.

-

-

LC-MS Analysis:

-

Elute the peptides from the trap column onto a C18 analytical column using a linear acetonitrile gradient.

-

Analyze the eluting peptides using a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Identify the peptides by performing MS/MS analysis on a non-deuterated sample.

-

Determine the deuterium uptake for each peptide at each time point using specialized software.

-

Compare the deuterium uptake of peptides from the apo (unbound) IL-17A with the ligand-bound IL-17A. Regions with significantly reduced deuterium uptake in the presence of the ligand indicate potential binding sites.

-

Alanine Scanning Mutagenesis

Alanine scanning is a site-directed mutagenesis technique used to identify key residues involved in protein-protein or protein-ligand interactions. By systematically replacing individual amino acid residues with alanine, the contribution of each side chain to the binding affinity can be assessed.

Protocol:

-

Site Selection:

-

Based on structural data or computational predictions, identify putative binding pocket residues on the IL-17A dimer interface.

-

-

Site-Directed Mutagenesis:

-

Use a PCR-based method to introduce single-point mutations, replacing the codon of the target residue with an alanine codon (e.g., GCT).

-

Design complementary forward and reverse primers containing the desired mutation.

-

Digest the parental, methylated template DNA using the DpnI restriction enzyme.

-

Transform competent E. coli cells with the mutated plasmid.

-

Verify the mutation by DNA sequencing.

-

-

Protein Expression and Purification:

-

Express and purify the wild-type and each alanine mutant of IL-17A.

-

-

Binding Affinity Measurement:

-

Determine the binding affinity (e.g., K D) of the ligand to both wild-type and mutant IL-17A using a suitable biophysical technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

-

-

Data Analysis:

-

Calculate the change in binding free energy (ΔΔG) for each mutant relative to the wild-type.

-

A significant increase in K D (or a large positive ΔΔG) upon mutation to alanine indicates that the original residue is a "hotspot" critical for ligand binding.

-

NMR-Based Fragment Screening

NMR spectroscopy is a sensitive technique for detecting weak binding events, making it ideal for fragment-based drug discovery. Protein-observed 2D ¹H-¹⁵N HSQC experiments can identify fragment binding and map the binding site on the protein.

Protocol:

-

Protein Preparation:

-

Produce isotopically labeled (¹⁵N) IL-17A.

-

Screen for optimal buffer conditions to ensure protein stability and solubility for the duration of the NMR experiments.

-

-

Fragment Library Screening:

-

Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled IL-17A.

-

Screen a library of small molecule fragments, typically in mixtures, by acquiring an HSQC spectrum for each mixture in the presence of the protein.

-

-

Hit Deconvolution:

-

For mixtures that show significant chemical shift perturbations (CSPs) in the HSQC spectrum, screen the individual fragments from that mixture to identify the binding "hit."

-

-

Binding Site Mapping and Affinity Determination:

-

Titrate the hit fragment into a sample of ¹⁵N-labeled IL-17A and acquire a series of HSQC spectra at different ligand concentrations.

-

Monitor the CSPs of the backbone amide resonances. The residues exhibiting significant and concentration-dependent CSPs are likely part of or near the binding site.

-

Calculate the dissociation constant (K D) by fitting the chemical shift changes as a function of ligand concentration.

-

Computational Approaches

Computational methods are invaluable for predicting potential binding pockets and screening large compound libraries.

Virtual screening is a computational technique used to search libraries of small molecules to identify those that are most likely to bind to a drug target.

Protocol:

-

Target and Library Preparation:

-

Obtain or model the 3D structure of the IL-17A dimer.

-

Identify potential allosteric binding pockets using pocket detection algorithms.

-

Prepare a library of 3D structures of small molecules for screening.

-

-

Molecular Docking:

-

Use a docking program to predict the binding pose and score the interaction of each molecule in the library with the identified binding pocket on IL-17A.

-

-

Post-Docking Analysis and Filtering:

-

Rank the compounds based on their docking scores.

-

Apply filters based on drug-likeness properties (e.g., Lipinski's rule of five) and visual inspection of the binding poses to select a subset of promising candidates for experimental testing.

-

MD simulations provide insights into the dynamic nature of the protein and the stability of the protein-ligand complex.

Protocol:

-

System Setup:

-

Prepare the initial coordinates of the IL-17A dimer, either in its apo form or in complex with a potential inhibitor.

-

Solvate the system in a water box with appropriate ions to neutralize the charge.

-

-

Simulation:

-

Perform energy minimization, followed by heating and equilibration of the system.

-

Run a production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to observe the dynamic behavior of the system.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the protein-ligand interactions, identify key interacting residues, and observe any conformational changes in the protein upon ligand binding.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the IL-17A signaling pathway, a general experimental workflow for novel binding pocket identification, and the logical relationship between different screening methodologies.

IL-17A Signaling Pathway

Caption: Simplified IL-17A signaling cascade.

Experimental Workflow for Novel Binding Pocket Identification

References

Navigating Early Safety Assessment: A Technical Guide to Preliminary Toxicity Screening of IL-17A Modulator-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity screening for "IL-17A modulator-1," a novel small molecule inhibitor of Interleukin-17A (IL-17A). Given the absence of specific public data on this proprietary compound, this document outlines a robust, representative screening strategy based on established preclinical safety evaluation principles for similar small molecule drug candidates. The guide details essential in vitro and in vivo assays, presents hypothetical data in structured tables for clarity, and includes detailed experimental protocols and workflow visualizations to support drug development decisions.

Interleukin-17A is a key pro-inflammatory cytokine implicated in various autoimmune diseases.[1][2][3] While modulating its activity holds significant therapeutic promise, early and thorough toxicity screening is paramount to identify potential liabilities.[4][5] This is underscored by findings for other small molecule IL-17A inhibitors, such as LY3509754, which demonstrated a risk of drug-induced liver injury (DILI) in early clinical trials. Therefore, a comprehensive preliminary toxicity assessment is critical.

Core In Vitro Toxicity Screening

A battery of in vitro assays should be conducted to provide an initial assessment of the cytotoxic, genotoxic, and off-target pharmacological profile of this compound. These assays are crucial for early identification of potential hazards and can guide further in vivo studies.

Data Summary: In Vitro Toxicity of this compound (Hypothetical Data)

| Assay Type | Cell Line/System | Endpoint | Result (IC50/LC50) | Interpretation |

| Cytotoxicity | HepG2 (human hepatoma) | Cell Viability (MTT Assay) | 75 µM | Low to moderate cytotoxicity |

| HEK293 (human embryonic kidney) | Cell Viability (MTT Assay) | > 100 µM | Low cytotoxicity | |

| Genotoxicity | Salmonella typhimurium (Ames test) | Mutagenicity | Non-mutagenic up to 5000 µ g/plate | No evidence of mutagenicity |

| CHO-K1 (Chinese hamster ovary) | Chromosomal Aberrations | No significant increase in aberrations | No evidence of clastogenicity | |

| Cardiotoxicity | hERG-expressing cells | hERG Channel Inhibition (Patch Clamp) | IC50 > 30 µM | Low risk of hERG-related cardiotoxicity |

| Hepatotoxicity | Primary Human Hepatocytes | Bile Salt Export Pump (BSEP) Inhibition | IC50 = 25 µM | Potential for cholestatic liver injury |

| Primary Human Hepatocytes | Mitochondrial Toxicity | No significant effect at ≤ 50 µM | Low risk of mitochondrial dysfunction |

Core In Vivo Toxicity Screening

Early in vivo studies in rodent models are essential to understand the compound's behavior in a whole organism, including its pharmacokinetic profile and potential for systemic and organ-specific toxicities. These studies help in determining the maximum tolerated dose (MTD) and identifying potential target organs of toxicity.

Data Summary: 7-Day Repeat-Dose In Vivo Toxicity of this compound in Rats (Hypothetical Data)

| Dose Group (mg/kg/day) | Key Clinical Observations | Body Weight Change (%) | Key Hematology Findings | Key Clinical Chemistry Findings | Key Histopathology Findings |

| 0 (Vehicle) | No abnormalities observed | +5.2% | Within normal limits | Within normal limits | No significant findings |

| 10 | No abnormalities observed | +4.8% | Within normal limits | Within normal limits | No significant findings |

| 30 | No abnormalities observed | +4.5% | Within normal limits | Slight, non-significant increase in ALT | No significant findings |

| 100 | Lethargy in 2/6 animals on days 5-7 | -2.1% | Slight decrease in lymphocytes | Significant increase in ALT and AST (>3x ULN) | Minimal to mild centrilobular hepatocellular necrosis |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo 7-Day Repeat-Dose Toxicity Study in Rats

-

Animal Acclimation: Acclimate male and female Sprague-Dawley rats for at least 5 days before the study.

-

Group Assignment: Randomly assign animals to vehicle control and three dose groups (e.g., 10, 30, and 100 mg/kg/day) with 6 animals per sex per group.

-

Dosing: Administer this compound or vehicle orally once daily for 7 consecutive days.

-

Clinical Observations: Conduct and record clinical observations twice daily.

-

Body Weight and Food Consumption: Measure and record body weight and food consumption daily.

-

Clinical Pathology: On day 8, collect blood samples for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve major organs for histopathological examination.

Visualizations

IL-17A Signaling Pathway

Caption: IL-17A Signaling Pathway and Point of Inhibition

Experimental Workflow for Preliminary Toxicity Screening

Caption: Preliminary Toxicity Screening Workflow

This guide provides a foundational framework for the preliminary toxicity screening of this compound. The findings from these studies are critical for making informed decisions to either advance the compound, optimize its structure to mitigate liabilities, or terminate its development. A thorough and early assessment of safety is a cornerstone of successful drug development.

References

- 1. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays in IL-17A Inhibitor Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine centrally involved in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] As a result, IL-17A has emerged as a critical therapeutic target for the development of novel anti-inflammatory drugs.[1] The successful development of monoclonal antibodies targeting IL-17A, such as secukinumab and ixekizumab, has validated this approach and highlighted the need for robust and reliable in vitro assays for the screening and characterization of new IL-17A inhibitors.[3][4]

This document provides detailed application notes and protocols for three common types of in vitro cell-based assays used for the screening of IL-17A inhibitors:

-

Reporter Gene Assays

-

Cytokine Release Assays

-

Cell Proliferation Assays

These assays provide a quantitative measure of the biological activity of IL-17A and the potency of its inhibitors in a cellular context, making them invaluable tools in the drug discovery pipeline.

IL-17A Signaling Pathway

IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC). This binding event initiates a downstream signaling cascade that is crucial for the induction of pro-inflammatory gene expression. The adaptor protein, Act1, is recruited to the receptor complex and subsequently interacts with TNF receptor-associated factor 6 (TRAF6). This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and the activator protein 1 (AP-1), as well as mitogen-activated protein kinases (MAPKs). The activation of these pathways culminates in the transcription and translation of a host of pro-inflammatory mediators, such as cytokines (e.g., IL-6, IL-8) and chemokines, which drive the inflammatory response.

Reporter Gene Assays

Principle

Reporter gene assays are a common and robust method for screening IL-17A inhibitors in a high-throughput format. These assays utilize a host cell line, typically Human Embryonic Kidney 293 (HEK293) cells, that has been engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a promoter containing IL-17A-responsive elements, such as NF-κB or AP-1 binding sites. When these cells are stimulated with IL-17A, the signaling pathway is activated, leading to the expression of the reporter gene. The activity of the reporter protein, which can be easily quantified by luminescence or colorimetric methods, is directly proportional to the level of IL-17A signaling. Potential inhibitors will block this signaling cascade, resulting in a decrease in the reporter signal.

Experimental Protocol: HEK293-Luciferase Reporter Assay

This protocol is adapted for a commercially available HEK293 cell line expressing a luciferase reporter gene under the control of an NF-κB response element.

Materials:

-

IL-17A Responsive Luciferase Reporter HEK293 Cell Line

-

Cell Culture Medium: MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, and 1% Penicillin/Streptomycin.

-

Thaw Medium: As above.

-

Recombinant Human IL-17A

-

Test compounds (potential inhibitors)

-

Control inhibitor (e.g., anti-IL-17RA antibody, Brodalumab)

-

White, clear-bottom 96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture the IL-17A reporter cells according to the supplier's instructions.

-

On the day of the assay, harvest the cells and resuspend them in fresh culture medium at a density of 5 x 105 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate (50,000 cells/well).

-

Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds and the control inhibitor in culture medium.

-

Add 25 µL of the diluted compounds to the respective wells. For control wells, add 25 µL of culture medium.

-

-

IL-17A Stimulation:

-

Prepare a solution of recombinant human IL-17A in culture medium at a concentration that gives a submaximal response (e.g., EC80), which should be determined empirically (typically in the range of 10-100 ng/mL).

-

Add 25 µL of the IL-17A solution to all wells except for the unstimulated control wells.

-

The final volume in each well should be 150 µL.

-

-

Incubation:

-

Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Measure the luminescence using a luminometer.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_test - Signal_unstimulated) / (Signal_stimulated - Signal_unstimulated))

-

Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytokine Release Assays

Principle

This assay measures the ability of a compound to inhibit the IL-17A-induced production of downstream pro-inflammatory cytokines, such as IL-6 and IL-8, from responsive cells. Primary cells like human dermal fibroblasts (HDFs) or cell lines such as HT-29 are commonly used. These cells endogenously express the IL-17A receptor and produce quantifiable amounts of cytokines upon stimulation. The amount of cytokine released into the cell culture supernatant is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol: IL-17A-Induced IL-6 Release from Human Dermal Fibroblasts

Materials:

-

Primary Human Dermal Fibroblasts (HDFs)

-

Fibroblast Growth Medium (e.g., DMEM with 10% FBS and 1% Penicillin/Streptomycin)

-

Recombinant Human IL-17A

-

Recombinant Human TNF-α (optional, for synergistic stimulation)

-

Test compounds

-

Control inhibitor (e.g., Secukinumab)

-

96-well cell culture plates

-

Human IL-6 ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HDFs according to standard protocols.

-

Seed the cells in a 96-well plate at a density of 1-2 x 104 cells per well in 100 µL of growth medium.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Addition:

-

The next day, replace the medium with 100 µL of fresh medium containing serial dilutions of the test compounds or control inhibitor.

-

-

IL-17A Stimulation:

-

Prepare a solution of IL-17A (and TNF-α, if used) in culture medium. A typical concentration for IL-17A is 50-100 ng/mL, and for TNF-α is 1-10 ng/mL.

-

Add 50 µL of the cytokine solution to the wells.

-

The final volume in each well should be 150 µL.

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection and ELISA:

-

Centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant from each well.

-

Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-6 release for each compound concentration.

-

Determine the IC50 value by plotting the % inhibition against the logarithm of the compound concentration.

Cell Proliferation Assays

Principle

In certain cellular contexts, particularly in some cancer cell lines, IL-17A has been shown to promote cell proliferation. This effect can be harnessed to screen for IL-17A inhibitors. The assay involves treating the responsive cells with IL-17A in the presence or absence of test compounds and then measuring cell viability or proliferation after a set incubation period. Common methods for assessing cell proliferation include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays, which are colorimetric assays that measure the metabolic activity of viable cells.

Experimental Protocol: IL-17A-Induced Proliferation Assay using CCK-8

Materials:

-

IL-17A-responsive cell line (e.g., certain colon or ovarian cancer cell lines)

-

Appropriate cell culture medium

-

Recombinant Human IL-17A

-

Test compounds

-

Control inhibitor

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound and Cytokine Addition:

-

Prepare serial dilutions of test compounds and control inhibitor.

-

Prepare a solution of IL-17A at a concentration that induces a measurable proliferative response (to be determined empirically).

-

Add the test compounds and IL-17A to the respective wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition of IL-17A-induced proliferation for each compound concentration.

-

Determine the IC50 value by non-linear regression analysis.

Data Presentation and Performance Metrics

The performance of these assays can be characterized by several key metrics, which are crucial for validating the assay for high-throughput screening (HTS).

| Assay Type | Cell Line | Readout | Known Inhibitor | Typical IC50 | Z'-factor | Signal-to-Noise (S/N) |